molecular formula C20H18ClFN2O3S B2794967 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-N-[(oxolan-2-yl)methyl]benzamide CAS No. 1105216-85-0

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-N-[(oxolan-2-yl)methyl]benzamide

Cat. No.: B2794967
CAS No.: 1105216-85-0
M. Wt: 420.88
InChI Key: VXQBHSXUYPMWQI-UHFFFAOYSA-N
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Description

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-N-[(oxolan-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-N-[(oxolan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and signaling pathways that are crucial for the survival and proliferation of cancer cells. The compound may also interact with bacterial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-N-[(oxolan-2-yl)methyl]benzamide can be compared with other benzothiazole derivatives such as:

    2-aminobenzothiazole: Known for its antimicrobial properties.

    6-chlorobenzothiazole: Studied for its anticancer activity.

    4-methylbenzothiazole: Investigated for its potential use in neuroprotective therapies.

This compound stands out due to its unique combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O3S/c1-26-16-8-7-12(21)10-14(16)19(25)24(11-13-4-3-9-27-13)20-23-18-15(22)5-2-6-17(18)28-20/h2,5-8,10,13H,3-4,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQBHSXUYPMWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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